

introduction to protein-RNA interaction mapping

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An In-depth Technical Guide to Protein-RNA Interaction Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-RNA interactions are fundamental to a vast array of cellular processes, from gene expression and regulation to viral replication and host-pathogen interactions. The precise identification of which proteins bind to which RNA molecules, and where these interactions occur, is crucial for understanding biological mechanisms and for the development of novel therapeutics. This guide provides a comprehensive overview of the core techniques used for mapping protein-RNA interactions, detailing their experimental protocols, and presenting their quantitative aspects in a comparative format.

Core Methodologies in Protein-RNA Interaction Mapping

The landscape of techniques for studying protein-RNA interactions can be broadly categorized into in vivo, in vitro, and in silico methods. Each category offers distinct advantages and is suited to different research questions.

In Vivo Techniques: Capturing Interactions within a Cellular Context







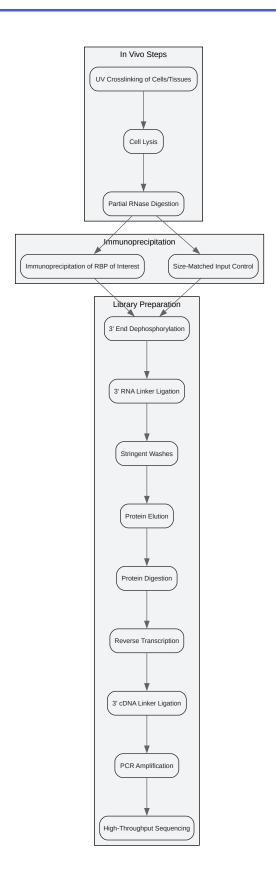
In vivo methods are designed to identify protein-RNA interactions as they occur within living cells, providing the most biologically relevant data.

1. Crosslinking and Immunoprecipitation (CLIP-seq)

CLIP-seq and its variants are powerful techniques that use UV crosslinking to covalently link proteins to their bound RNA in vivo. This is followed by immunoprecipitation of the protein of interest, and subsequent sequencing of the associated RNA fragments to identify the binding sites at high resolution.

Experimental Workflow of eCLIP





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Caption: Workflow of the enhanced CLIP (eCLIP) protocol.



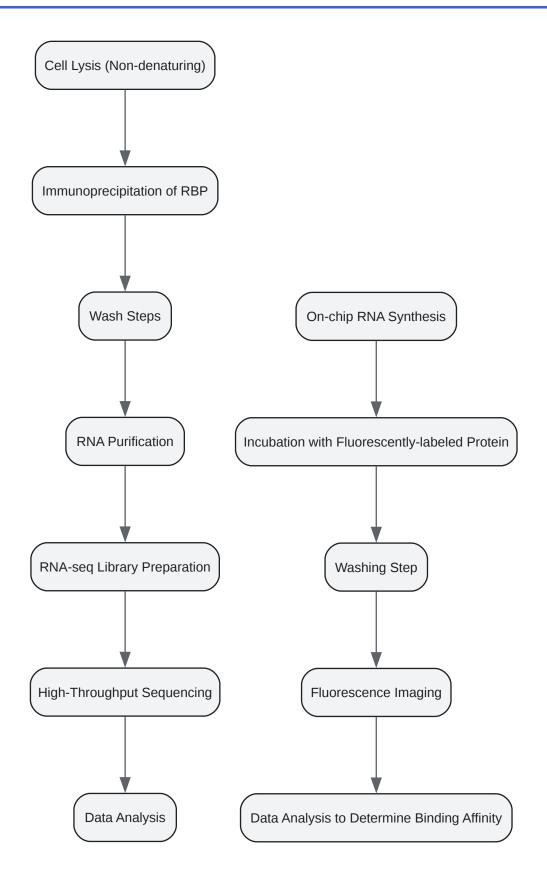
Detailed eCLIP Protocol:

- UV Crosslinking: Expose cells or tissues to 254 nm UV light to induce covalent crosslinks between proteins and RNA.
- Cell Lysis: Lyse the crosslinked cells using a suitable lysis buffer to release the ribonucleoprotein (RNP) complexes.
- Partial RNase Digestion: Treat the lysate with a low concentration of RNase I to fragment the RNA, leaving short RNA fragments protected by the bound protein.
- Immunoprecipitation: Incubate the lysate with magnetic beads conjugated to an antibody specific for the protein of interest to pull down the RBP-RNA complexes. A size-matched input control is prepared from the lysate that does not undergo immunoprecipitation.
- 3' End Dephosphorylation and Linker Ligation: Treat the immunoprecipitated RNA with T4 Polynucleotide Kinase (PNK) to remove the 3' phosphate, and then ligate a 3' RNA adapter.
- Stringent Washes: Perform high-salt and low-salt washes to remove non-specifically bound proteins and RNA.
- Elution and Protein Digestion: Elute the RBP-RNA complexes from the beads and digest the protein using Proteinase K.
- Reverse Transcription and cDNA Ligation: Perform reverse transcription to synthesize cDNA from the RNA fragments, followed by the ligation of a 3' cDNA adapter.
- PCR Amplification and Sequencing: Amplify the cDNA library by PCR and subject it to highthroughput sequencing.
- 2. RNA Immunoprecipitation (RIP-seq)

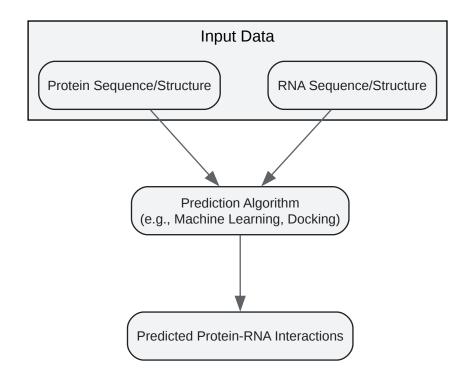
RIP-seq is similar to CLIP-seq but omits the crosslinking step. This method relies on the native interaction between the protein and RNA for co-immunoprecipitation.

Experimental Workflow of RIP-seq









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